Sangivamycin monohydrate

Protein kinase C inhibitor Kinase selectivity Signal transduction

Sangivamycin monohydrate (CAS 129601-63-4) is a 7-deazaadenosine (pyrrolo[2,3-d]pyrimidine) nucleoside analog originally isolated from Streptomyces rimosus. The compound's defining structural feature is the replacement of N7 of adenosine with a carbamoyl-substituted carbon at the C5 position, yielding a carboxamide functional group absent in closely related natural congeners.

Molecular Formula C12H17N5O6
Molecular Weight 327.29 g/mol
CAS No. 129601-63-4
Cat. No. B12056609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSangivamycin monohydrate
CAS129601-63-4
Molecular FormulaC12H17N5O6
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.O
InChIInChI=1S/C12H15N5O5.H2O/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H2/t5-,7-,8-,12-;/m1./s1
InChIKeyQTYUIEDCERYPNJ-CCUUNMJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sangivamycin Monohydrate (CAS 129601-63-4): Procurement-Relevant Baseline Characterization for Nucleoside Analog Selection


Sangivamycin monohydrate (CAS 129601-63-4) is a 7-deazaadenosine (pyrrolo[2,3-d]pyrimidine) nucleoside analog originally isolated from Streptomyces rimosus [1]. The compound's defining structural feature is the replacement of N7 of adenosine with a carbamoyl-substituted carbon at the C5 position, yielding a carboxamide functional group absent in closely related natural congeners [2]. This structural distinction confers quantifiable differences in kinase inhibition selectivity, target engagement profile, and therapeutic window that directly inform compound selection for both anticancer and antiviral research applications.

Why 7-Deazaadenosine Analogs Cannot Be Interchanged with Sangivamycin Monohydrate


Within the 7-deazaadenosine class, sangivamycin, toyocamycin (5-cyano), and tubercidin (unsubstituted C5) exhibit markedly divergent biological profiles despite structural proximity. Substituting sangivamycin with toyocamycin or tubercidin results in quantifiable functional loss: toyocamycin and tubercidin demonstrate only weak inhibitory activity against protein kinase C (PKC) and bleb-formation in K562 cells, whereas sangivamycin exhibits strong inhibition in both assays [1]. In L-1210 leukemia models, the potency rank order is toyocamycin > tubercidin > sangivamycin, demonstrating that the C5-carboxamide substitution (sangivamycin) produces distinct cellular efficacy relative to the C5-cyano (toyocamycin) and C5-unsubstituted (tubercidin) analogs [2]. Furthermore, sangivamycin selectively inhibits PKC over cAMP-dependent protein kinase (PKA), whereas the comparator H-7 lacks this kinase selectivity [3]. These verifiable differences preclude generic substitution and mandate compound-specific procurement decisions.

Quantitative Differentiation Evidence for Sangivamycin Monohydrate (CAS 129601-63-4): Comparator-Based Selection Criteria


PKC Inhibition Potency and Kinase Selectivity: Sangivamycin vs. H-7

Sangivamycin inhibits protein kinase C (PKC) with Ki = 11–15 μM, exhibiting potency equivalent to the isoquinolinesulfonamide inhibitor H-7. Critically, sangivamycin demonstrates selective PKC inhibition compared to cAMP-dependent protein kinase (PKA), a property not observed with H-7 [1]. This differential selectivity profile is essential for studies requiring PKC-specific pathway interrogation without confounding PKA inhibition.

Protein kinase C inhibitor Kinase selectivity Signal transduction

Differential Apoptotic vs. Cytostatic Response: MCF7/ADR vs. MCF7/WT

At a concentration of 0.3 μM, sangivamycin produces a predominantly cytocidal (apoptotic) effect in multidrug-resistant MCF7/ADR human breast carcinoma cells, while inducing only cytostatic (growth arrest) effects in drug-sensitive MCF7/WT cells over 0–72 hours [1]. This differential response is mediated by PKCδ-dependent JNK activation and caspase-6/-7/-9 cleavage in MCF7/ADR cells, a mechanism not activated in MCF7/WT cells .

Multidrug-resistant cancer Apoptosis Breast carcinoma

SARS-CoV-2 Antiviral Efficacy: Sangivamycin vs. Remdesivir

Sangivamycin suppresses SARS-CoV-2 replication with greater efficacy than remdesivir, a clinically approved broad-spectrum nucleoside analog, across multiple cell types [1]. The compound exhibits low nanomolar antiviral activity against multiple SARS-CoV-2 variants [2]. Sangivamycin triphosphate is incorporated into viral RNA by SARS-CoV-2 RdRp without acting as a chain terminator, distinguishing its mechanism from that of remdesivir .

Antiviral SARS-CoV-2 RNA-dependent RNA polymerase

Haspin Kinase Inhibition: Sangivamycin vs. Toyocamycin vs. Gemcitabine in Pancreatic Cancer

Sangivamycin inhibits Haspin kinase with an IC50 of 7 nM [1]. KINOMEscan profiling at 500 nM reveals that sangivamycin and toyocamycin share four overlapping kinase targets including Haspin, yet sangivamycin demonstrates significantly greater efficiency than gemcitabine in targeting pancreatic ductal adenocarcinoma (PDA) cell lines [2]. In orthotopic PDA mouse models, sangivamycin treatment significantly decreases tumor burden (tumor weight: p = 0.002; tumor volume: p = 0.0006, n = 6 per group) [3].

Pancreatic ductal adenocarcinoma Haspin kinase Mitotic kinase inhibitor

Intra-Class Comparison: Sangivamycin vs. Toyocamycin vs. Tubercidin Biological Activity

In direct comparative assays, sangivamycin exhibits strong inhibitory activity against PKC and bleb-formation in K562 cells, whereas the closely related 7-deazaadenosine antibiotics tubercidin and toyocamycin demonstrate only weak activities in both assays [1]. However, in L-1210 leukemia cell growth inhibition, toyocamycin (ID50 = 0.006 μg/mL) is more potent than sangivamycin [2]. The activity order across pyrrolopyrimidine analogs generally follows toyocamycin > tubercidin > sangivamycin [3], highlighting that the C5-carboxamide substitution confers distinct biological selectivity.

7-Deazaadenosine antibiotics Structure-activity relationship Nucleoside analog selection

Broad-Spectrum Antiviral Activity: Sangivamycin vs. Rhinovirus Comparators

In a comprehensive evaluation of purine nucleoside analogs against rhinovirus in human diploid fibroblasts (WI-38), sangivamycin, toyocamycin, tubercidin, and select 5-substituted tubercidin derivatives emerged as the most potent inhibitors, each demonstrating a minimum inhibitory concentration (MIC) well below 1 μg/mL against rhinovirus types 1A, 1B, and 9 [1]. However, all these compounds exhibited cytotoxicity to uninfected host cells at concentrations only 3- to 10-fold higher than antiviral MICs, yielding a narrow therapeutic window [1].

Broad-spectrum antiviral Rhinovirus RNA virus inhibition

Evidence-Backed Application Scenarios for Sangivamycin Monohydrate (CAS 129601-63-4)


Protein Kinase C (PKC) Pathway Inhibition with Demonstrated Kinase Selectivity

Researchers requiring specific PKC pathway interrogation without confounding PKA inhibition should select sangivamycin. Its Ki of 11–15 μM for PKC is coupled with selective inhibition over PKA, a property not shared by H-7 [1]. This selectivity profile is validated in cell-free assays and supports studies of PKC-dependent signal transduction, including PKCδ-mediated JNK activation and apoptosis pathways.

Multidrug-Resistant Cancer Apoptosis Induction Studies

Investigators studying drug resistance mechanisms in breast carcinoma should utilize sangivamycin's differential cellular response: at 0.3 μM, it induces massive apoptotic cell death in MDR MCF7/ADR cells while producing only cytostatic effects in drug-sensitive MCF7/WT cells [1]. This context-dependent activity is mediated by PKCδ-dependent JNK activation and caspase-6/-7/-9 cleavage [1].

Pancreatic Ductal Adenocarcinoma (PDA) Preclinical Models Targeting Haspin Kinase

Sangivamycin is indicated for PDA research where Haspin kinase inhibition (IC50 = 7 nM) is mechanistically relevant [1]. The compound outperforms gemcitabine in targeting PDA cell lines and significantly reduces tumor burden in orthotopic mouse models (tumor weight reduction p = 0.002; tumor volume reduction p = 0.0006) [2]. Validation includes decreased Ki67 positivity, increased cleaved caspase-3 expression, and tumor vasculature collapse [2].

SARS-CoV-2 Antiviral Research Requiring Superior Potency to Remdesivir

Antiviral research programs evaluating nucleoside analog RdRp inhibitors should consider sangivamycin for its superior in vitro efficacy over remdesivir against SARS-CoV-2 [1]. Low nanomolar IC50 values (Vero E6: 34.3 nM; Calu-3: 60.6 nM) are observed across multiple viral variants [2]. Sangivamycin incorporates into viral RNA without chain termination and exhibits favorable ADME/toxicity properties and additive combination effects with remdesivir [1].

Technical Documentation Hub

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